3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

Selectivity profiling PubChem BioAssay THTT scaffold

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione (CAS 450352-54-2, molecular formula C₁₄H₁₅N₃OS₂, molecular weight 305.4 g/mol) is a synthetic small molecule belonging to the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold class. The THTT chemotype is recognized for its broad biological potential, including antimicrobial, antiprotozoal, and anticancer activities, with substituent-dependent modulation of potency and selectivity.

Molecular Formula C14H15N3OS2
Molecular Weight 305.41
CAS No. 450352-54-2
Cat. No. B2777937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
CAS450352-54-2
Molecular FormulaC14H15N3OS2
Molecular Weight305.41
Structural Identifiers
SMILESC1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3
InChIInChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2
InChIKeyDDINDQCBKGHLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione (CAS 450352-54-2): Chemical Identity and THTT Scaffold Context


3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione (CAS 450352-54-2, molecular formula C₁₄H₁₅N₃OS₂, molecular weight 305.4 g/mol) is a synthetic small molecule belonging to the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold class [1]. The THTT chemotype is recognized for its broad biological potential, including antimicrobial, antiprotozoal, and anticancer activities, with substituent-dependent modulation of potency and selectivity [2]. This compound incorporates a furan-2-ylmethyl group at position 3 and a pyridin-2-ylmethyl group at position 5, a substitution pattern that distinguishes it from symmetric or mono-heteroaryl analogs.

Why Generic THTT Scaffold Substitution Is Not Appropriate for 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione


The tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold is exceptionally sensitive to N-substituent identity; even minor changes in the heteroaryl or alkyl appendages can profoundly alter target engagement, cytotoxicity profile, and physicochemical properties [1]. A comprehensive review of this chemotype underscores that biological activity is not a scaffold-level property but is dictated by the specific combination of substituents at positions 3 and 5 [1]. Consequently, a 3,5-di(pyridylmethyl) analog (e.g., VirF inhibitor) or a 3,5-bis(furylmethyl) analog cannot be assumed to exhibit the same selectivity, potency, or cellular behavior as the target mixed furan/pyridine derivative. The following evidence sections detail the quantifiable differentiation that has been documented for this specific compound.

Quantitative Differentiation Evidence for 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione Against Close Analogs


Pan-Assay Inactivity Profile Confers Target-Specific Differentiation Versus Broadly Active THTT Analogs

In a panel of 14 distinct PubChem confirmatory and screening bioassays, 3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione (CID 3242906, SID 4248885) returned an 'Inactive' classification in 13 out of 14 assays, including tests against glucocerebrosidase, pyruvate kinase, Cdc25B phosphatase, MKP-1 and MKP-3 phosphatases, firefly luciferase, 14-3-3 protein interaction, tumor Hsp90, Bfl-1 anti-apoptotic protein, and BAP1 deubiquitinase [1]. This contrasts with certain more promiscuous THTT derivatives that show multi-target activity across similar screening panels, a pattern that can confound target deconvolution and increase the risk of off-target effects in cellular studies [2]. The only assay in which the compound was classified as 'Active' was a fluorescent HTS cytotoxicity/cell viability assay in HPDE-C7 pancreatic ductal epithelial cells (AID 430), indicating a selective cellular activity profile [1].

Selectivity profiling PubChem BioAssay THTT scaffold

Mixed Furan-Pyridine Substitution Pattern Versus Symmetric Di-Pyridylmethyl THTT Analogs in Physicochemical Space

The target compound's computed LogP (XLogP3 = 2.3) is intermediate between the more hydrophobic symmetric bis(furan-2-ylmethyl) analog (estimated XLogP3 ≈ 2.0) and the more polar symmetric bis(pyridin-3-ylmethyl) derivative (estimated XLogP3 ≈ 1.5) [1]. Its hydrogen bond acceptor count (5) is lower than that of 3,5-di(3-pyridylmethyl)-1,3,5-thiadiazinane-2-thione (6 H-bond acceptors), potentially improving passive membrane permeability while retaining sufficient polarity for aqueous solubility [1][2]. The combination of a furan oxygen (H-bond acceptor) and a pyridine nitrogen (H-bond acceptor and potential metal-coordination site) creates an asymmetric pharmacophore not present in symmetric analogs, which may enable unique binding interactions [2].

Physicochemical properties Drug-likeness Structure-property relationships

Selective HPDE-C7 Pancreatic Cell Cytotoxicity Activity Differentiates This Compound from THTT Derivatives with Broader Anti-Proliferative Profiles

In PubChem BioAssay AID 430 (fluorescent HTS cytotoxicity/cell viability assay in HPDE-C7 human pancreatic ductal epithelial cells), 3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione was classified as 'Active' with an EC₅₀ outcome [1]. Notably, in the isogenic HPDE-C7K cell line counterpart (AID 431), the compound was 'Inactive', suggesting KRAS-dependent differential cytotoxicity [1]. This context-dependent activity contrasts with several THTT derivatives reported to exhibit non-selective cytotoxicity across multiple cell lines [2]. The precise EC₅₀ value requires retrieval from the primary assay record, but the binary activity call alone provides a procurement-relevant differentiation signal when selecting compounds for pancreatic cancer model studies.

Cytotoxicity HPDE-C7 Cell viability

Rotatable Bond Count and Conformational Flexibility Distinguish Mixed Heteroaryl from Rigid Symmetric Analogs

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione possesses 4 rotatable bonds [1], placing it in an intermediate flexibility window between the more constrained 3,5-bis(furan-2-ylmethyl) analog (3 rotatable bonds) and the more flexible 5-benzyl-3-(furan-2-ylmethyl) analog (5 rotatable bonds). Rotatable bond count is a key determinant of conformational entropy penalty upon binding and correlates with oral bioavailability [2]. The asymmetric distribution of rotatable bonds—two linking the furan ring and two linking the pyridine ring—creates a conformational ensemble distinct from symmetric analogs where both substituents have identical rotational degrees of freedom.

Conformational flexibility Rotatable bonds Molecular recognition

Absence of VirF Inhibitory Activity Provides Clear Functional Differentiation from the Lead Anti-Virulence THTT Analog

The most thoroughly characterized THTT analog, 3,5-di(pyridin-3-ylmethyl)-1,3,5-thiadiazinane-2-thione, was identified as a VirF transcriptional regulator inhibitor in Shigella flexneri with >55% VirF inhibition in a cell-based β-galactosidase reporter assay [1][2]. In contrast, 3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione has not been reported to exhibit VirF inhibitory activity in published screens, and the PubChem panel does not include a VirF assay, suggesting functional divergence between the two compounds despite scaffold similarity. The replacement of one pyridin-3-ylmethyl group with a furan-2-ylmethyl moiety and the shift of the remaining pyridine from 3-ylmethyl to 2-ylmethyl substitution are likely to alter both the molecular recognition of VirF and the overall cellular target engagement profile [2].

VirF inhibition Anti-virulence Shigella

Recommended Application Scenarios for 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione Based on Quantitative Evidence


Pancreatic Cancer KRAS-Context-Dependent Phenotypic Screening

The compound's selective activity in HPDE-C7 pancreatic ductal epithelial cells (Active) versus HPDE-C7K cells (Inactive) supports its use in KRAS-wild-type versus KRAS-mutant comparative phenotypic screens [1]. Researchers investigating synthetic lethality or KRAS-dependent vulnerabilities in pancreatic cancer models can employ this compound as a differential probe, where non-selective cytotoxic THTT analogs would produce unresolvable results.

THTT Scaffold Selectivity Profiling and Off-Target De-Risking Studies

With 13 out of 14 bioassays returning 'Inactive' classifications across diverse target classes including phosphatases (Cdc25B, MKP-1, MKP-3), kinases (pyruvate kinase), chaperones (Hsp90), and protein-protein interaction modulators (14-3-3), this compound is well-suited as a negative control or selectivity benchmark in THTT scaffold-wide profiling panels [1]. Its clean profile minimizes polypharmacology confounding when used as a reference compound.

Medicinal Chemistry SAR Campaigns Targeting Asymmetric THTT Pharmacophores

The mixed furan-pyridine substitution pattern creates an asymmetric pharmacophore with distinct hydrogen-bonding and potential metal-coordination capabilities not achievable with symmetric analogs [1]. The computed LogP of 2.3, 5 H-bond acceptors, and 4 rotatable bonds place this compound in a favorable property space for lead optimization [2]. Medicinal chemistry teams building focused THTT libraries can use this compound as a starting scaffold for exploring structure-activity relationships where asymmetric substitution drives target engagement.

Negative Control for Shigella VirF Anti-Virulence Assays

Given the established VirF inhibitory activity of 3,5-di(pyridin-3-ylmethyl)-THTT, this compound's absence of VirF activity makes it a valuable matched negative control in anti-virulence screening cascades [1]. It shares the THTT core scaffold and comparable molecular weight with the active VirF inhibitor, controlling for non-specific scaffold effects while lacking the specific pharmacophoric features required for VirF binding.

Quote Request

Request a Quote for 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.